Isoicosyl methacrylate
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Overview
Description
Isoicosyl methacrylate is a chemical compound with the molecular formula C24H46O2. It is an ester of methacrylic acid and isoicosanol, characterized by its long carbon chain. This compound is primarily used in the production of polymers and copolymers, which find applications in various industrial sectors due to their unique properties such as flexibility, durability, and resistance to environmental factors .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isoicosyl methacrylate can be synthesized through the esterification of methacrylic acid with isoicosanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to remove water formed during the reaction, thus driving the reaction to completion .
Industrial Production Methods: In an industrial setting, the production of this compound involves continuous esterification processes. The reactants, methacrylic acid and isoicosanol, are fed into a reactor along with a catalyst. The reaction mixture is heated, and the water formed is continuously removed. The product is then purified through distillation to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Isoicosyl methacrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form homopolymers or copolymers with other monomers.
Substitution Reactions: The ester group can participate in nucleophilic substitution reactions.
Hydrolysis: Under acidic or basic conditions, this compound can hydrolyze to form methacrylic acid and isoicosanol.
Common Reagents and Conditions:
Polymerization: Initiated by free radicals, UV light, or heat.
Substitution: Nucleophiles such as amines or alcohols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products:
Polymerization: Polymers and copolymers.
Substitution: Substituted esters.
Hydrolysis: Methacrylic acid and isoicosanol.
Scientific Research Applications
Isoicosyl methacrylate is widely used in scientific research due to its versatility:
Chemistry: Used in the synthesis of various polymers and copolymers for research on material properties.
Biology: Utilized in the development of biocompatible materials for medical applications.
Medicine: Employed in the creation of drug delivery systems and medical devices.
Mechanism of Action
The primary mechanism of action of isoicosyl methacrylate involves its polymerization to form long-chain polymers. The methacrylate group undergoes free radical polymerization, leading to the formation of a polymer chain. The long carbon chain of this compound contributes to the flexibility and durability of the resulting polymer .
Comparison with Similar Compounds
Methyl methacrylate: A shorter-chain methacrylate ester used in the production of polymethyl methacrylate (PMMA).
Butyl methacrylate: Another methacrylate ester with a shorter carbon chain, used in the production of flexible polymers.
Ethyl methacrylate: Similar to methyl methacrylate but with a slightly longer carbon chain.
Uniqueness: Isoicosyl methacrylate stands out due to its long carbon chain, which imparts unique properties to the polymers formed from it. These properties include enhanced flexibility, durability, and resistance to environmental factors, making it suitable for specialized applications where these characteristics are essential .
Properties
CAS No. |
94247-36-6 |
---|---|
Molecular Formula |
C24H46O2 |
Molecular Weight |
366.6 g/mol |
IUPAC Name |
18-methylnonadecyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C24H46O2/c1-22(2)20-18-16-14-12-10-8-6-5-7-9-11-13-15-17-19-21-26-24(25)23(3)4/h22H,3,5-21H2,1-2,4H3 |
InChI Key |
DCJOCPLKOTVHGV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCCCCCCCCCCCCOC(=O)C(=C)C |
Origin of Product |
United States |
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